Henicosanenitrile
Description
Structure
2D Structure
Properties
CAS No. |
66326-13-4 |
|---|---|
Molecular Formula |
C21H41N |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
henicosanenitrile |
InChI |
InChI=1S/C21H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h2-20H2,1H3 |
InChI Key |
UKGXMIYDEKYAAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Henicosanenitrile and Its Derivatives
Catalytic Strategies in Carbon-Nitrogen Bond Formation
The formation of the carbon-nitrogen triple bond (cyano group) is the cornerstone of nitrile synthesis. Catalysis plays a pivotal role in achieving this transformation efficiently from various precursors, such as fatty acids, amides, and amines.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild conditions. While less common for bulk fatty nitrile production due to challenges in catalyst separation, specialized homogeneous catalysts are effective for specific transformations. For instance, the dehydrogenation of amines to nitriles is a clean and efficient route. rsc.org Specialized homogeneous ruthenium complexes have been shown to effectively catalyze the autoxidation of primary amines to nitriles with high yields (>90%) using ammonia (B1221849). rsc.org Another advanced approach involves the nickel-catalyzed reductive cyanation of C–N bonds using carbon dioxide and ammonia as the cyanide source. acs.org This method allows for the synthesis of α-aryl nitriles from α-aryl amines and could be adapted for aliphatic systems, providing a cyanide-free pathway to nitrile derivatives. acs.org
Heterogeneous catalysts are the workhorses of industrial fatty nitrile production due to their robustness, ease of separation, and recyclability. The conventional "nitrile process" involves the reaction of fatty acids, such as heneicosanoic acid, with ammonia at high temperatures (280–360 °C) over solid acid catalysts. nih.govresearchgate.net
The reaction typically proceeds in two steps: the formation of a fatty amide intermediate, followed by its dehydration to the corresponding fatty nitrile. tue.nl Various metal oxides are employed as catalysts, with their performance directly linked to their acidic properties. nih.gov A study on the one-step, vapor-phase reaction of triglycerides with ammonia demonstrated that catalyst acidity positively correlates with fatty nitrile yield. nih.gov
Table 1: Comparison of Heterogeneous Catalysts in Fatty Nitrile Synthesis Catalyst performance in the vapor-phase reaction of triglycerides with NH₃ at 400°C.
| Catalyst | Catalyst Type | Fatty Nitrile Yield (wt %) |
| V₂O₅ | Acidic | 84% |
| Fe₂O₃ | Acidic | 75% |
| ZrO₂ | Acidic | 71% |
| ZnO | Amphoteric/Acidic | 69% |
| HZSM-5 | Acidic | 68% |
| Al₂O₃ | Amphoteric | 48% |
| CuO | Low Acidity | 39% |
| Data sourced from a study on one-step thermocatalysis of triglycerides. nih.gov |
More advanced heterogeneous systems include platinum catalysts for the ammonolytic transfer dehydrogenation of amines using simple alkenes as hydrogen acceptors, a method that is effective for primary, secondary, and tertiary amines and works with recyclable catalysts. rsc.org Furthermore, high-silica H-beta (Hβ) zeolite has been identified as an effective catalyst for producing nitriles directly from triglycerides and ammonia at 220°C. nih.gov
Creating functionalized derivatives of henicosanenitrile requires synthetic methods that can selectively target specific parts of the molecule—either the cyano group or the long alkyl chain. Chemo- and regioselective reactions enable the synthesis of complex architectures with high precision.
One such strategy is the tandem Blaise reaction, where a Blaise intermediate, generated in situ from a nitrile, reacts with propiolates to form highly substituted 2-pyridone derivatives. organic-chemistry.orgnih.gov This one-pot synthesis is highly chemo- and regioselective, offering a direct route to complex heterocyclic structures from simple nitriles. organic-chemistry.orgnih.gov Applying this to this compound would yield pyridones bearing a C21 alkyl chain.
Another powerful method is the dual photoredox/copper-catalyzed radical carbocyanation of 2-azadienes. researchgate.net This process allows for the chemo- and regioselective synthesis of functionalized α-amino nitriles, which are valuable building blocks in medicinal chemistry. researchgate.net
Microwave-Assisted and Flow Chemistry Approaches in Nitrile Synthesis
Modern process technologies like microwave irradiation and continuous flow chemistry offer significant advantages over traditional batch processing, including enhanced reaction rates, improved safety, higher yields, and greater energy efficiency. benthamdirect.comvapourtec.comacs.org
Microwave-assisted synthesis has been successfully applied to produce nitriles rapidly. One-pot methods can convert aldehydes to nitriles in minutes with excellent yields. eurjchem.comtandfonline.com A particularly green approach uses recyclable magnetite (Fe₃O₄) nanoparticles as a heterogeneous catalyst in water under microwave irradiation, making the protocol environmentally friendly and economically viable. benthamdirect.comingentaconnect.com
Table 2: Examples of Microwave-Assisted Nitrile Synthesis
| Reactant Type | Reagents/Catalyst | Conditions | Key Advantage |
| Aromatic Aldehydes | Hydroxylamine, Acetic Anhydride | 150°C, 5 min | Rapid conversion, good yields. eurjchem.com |
| Aldehydes | Hydroxylamine HCl, P₂O₅/SiO₂ | Solvent-free, 1 min | Extremely fast, high yields (85-95%). tandfonline.com |
| Aliphatic/Aromatic Nitriles | Ammonium Sulfide | 80-130°C, 15-30 min | Synthesis of primary thioamides from nitriles. thieme-connect.com |
| Aldehydes | Fe₃O₄ nanoparticles, Water | Microwave heating | Recyclable catalyst, green solvent. benthamdirect.comingentaconnect.com |
Continuous flow chemistry offers superior control over reaction parameters and allows for safe operation even at high temperatures and pressures. vapourtec.comrsc.org This technology enables the direct, catalyst-free conversion of carboxylic acids to nitriles using acetonitrile (B52724) as a solvent in its supercritical state (e.g., 350°C, 65 bar). acs.org Cyanide-free flow processes have also been developed, such as the conversion of ketones to nitriles using p-tosylmethyl isocyanide (TosMIC), which proceeds with a residence time of just 1.5 minutes. rsc.org Flow reactors are also ideal for catalytic hydrogenation, including the selective reduction of nitriles to primary amines using catalysts like Raney nickel. core.ac.uk
Multicomponent Reactions for Structural Diversity of this compound Analogs
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. numberanalytics.com Nitriles are excellent substrates for MCRs, enabling the rapid generation of diverse molecular libraries.
Classic examples include the Strecker reaction to produce α-amino nitriles and the Ugi reaction. numberanalytics.commdpi.com More contemporary MCRs allow for the synthesis of complex heterocycles. For instance, a two-step process starting with an MCR of lithiated alkoxyallenes, nitriles, and carboxylic acids can produce highly functionalized 4-hydroxypyridine (B47283) derivatives. beilstein-journals.org Another Ugi-type MCR uses a nitrile imine, an isocyanide, and an isocyanate to yield 1,2,4-triazinedione derivatives. researchmap.jp By using this compound in such reactions, its long lipophilic chain can be incorporated into a wide variety of complex scaffolds, which is of interest for creating molecules with specific physical or biological properties.
Sustainable and Green Chemistry Principles in this compound Production
The production of this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. acs.orginnovareacademics.inessentialchemicalindustry.org
Use of Renewable Feedstocks : this compound is typically derived from heneicosanoic acid, which can be sourced from plant and animal fats and oils. tue.nl This bio-based route is a sustainable alternative to petroleum-based feedstocks. researchgate.netresearchgate.net
Atom Economy : Synthetic methods are designed to maximize the incorporation of all reactant atoms into the final product. acs.orgessentialchemicalindustry.orgrsc.org Catalytic routes like amine dehydrogenation are highly atom-economical. MCRs are also inherently efficient in this regard.
Catalysis : The use of selective and recyclable heterogeneous catalysts is preferred over stoichiometric reagents to minimize waste. nih.govacs.org Catalysts like metal oxides and zeolites are central to the green production of fatty nitriles. nih.govnih.gov
Energy Efficiency : Microwave-assisted synthesis and flow chemistry can significantly reduce energy consumption by shortening reaction times and allowing for better heat transfer. acs.orginnovareacademics.in
Safer Solvents and Reagents : Research is focused on replacing hazardous reagents and solvents. This includes developing cyanide-free synthetic routes rsc.orgmdpi.com and using benign solvents like water. benthamdirect.comingentaconnect.commdpi.com The direct conversion of fatty acids with ammonia is a key industrial example that avoids more hazardous cyanating agents. semanticscholar.orgnih.gov
By integrating these principles, the synthesis of this compound and its derivatives can be made more environmentally and economically sustainable. tue.nl
Elucidation of Reaction Mechanisms and Kinetics of Henicosanenitrile
Mechanistic Studies of Nitrile Hydrolysis and Functional Group Transformations
The conversion of the nitrile functional group (-C≡N) into other functionalities, such as carboxylic acids, amides, or amines, is a cornerstone of synthetic organic chemistry. researchgate.netnumberanalytics.com The hydrolysis of nitriles, typically catalyzed by acid or base, proceeds through the formation of an amide intermediate. nih.govfrontiersin.org The process involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile group.
Kinetic Analysis of Conversion Pathways
A kinetic analysis of henicosanenitrile's conversion pathways would involve experimentally determining the rate of its hydrolysis or other transformations under various conditions (e.g., temperature, pH, catalyst concentration). This would allow for the determination of the reaction order and the rate constant, providing quantitative insight into the reaction's speed. For many reactions, the rate law can be determined from the stoichiometry of the elementary steps. youtube.com
Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound
| Experiment | Initial [this compound] (mol/L) | Initial [H+] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | Data Not Available |
| 2 | 0.20 | 0.10 | Data Not Available |
| 3 | 0.10 | 0.20 | Data Not Available |
| This table illustrates the type of experimental data required for a kinetic analysis, which is currently unavailable for this compound. |
Computational Chemistry for Reaction Pathway Delineation
Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that can be difficult to obtain experimentally. ucr.edursc.org These methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates.
Intrinsic Reaction Coordinate (IRC) Analysis
An Intrinsic Reaction Coordinate (IRC) calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. scm.comrowansci.com This analysis is essential to confirm that a calculated transition state indeed corresponds to the reaction of interest. numberanalytics.com An IRC analysis for the hydrolysis of this compound would visualize the geometric changes the molecule undergoes as it transforms from the nitrile to the amide and then to the carboxylic acid.
Transition State Characterization and Energy Barrier Calculations
A transition state is a high-energy, unstable configuration that molecules pass through during a chemical reaction. rowansci.com Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, a key factor determining the reaction rate. github.io
Table 2: Hypothetical Calculated Energy Barriers for this compound Hydrolysis
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kJ/mol) |
| Nitrile to Amide | DFT (B3LYP) | 6-31G | Data Not Available |
| Amide to Carboxylic Acid | DFT (B3LYP) | 6-31G | Data Not Available |
| This table shows the kind of data that would be generated from computational studies on this compound, which are currently not found in the literature. |
Molecular Dynamics Simulations of Nitrile Reactivity
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the reaction process. ebsco.comnih.govyoutube.com For the hydrolysis of this compound, MD simulations could illustrate the role of solvent molecules in stabilizing the transition state and facilitating proton transfer steps.
Oxidative Degradation Mechanisms of Long-Chain Aliphatic Nitriles
The oxidative degradation of long-chain aliphatic nitriles, such as this compound, is a complex process governed by principles of radical chain reactions, often referred to as autoxidation. While specific kinetic studies on this compound are not extensively documented in public literature, the degradation mechanisms can be elucidated by examining research on analogous aliphatic nitriles and other organic compounds susceptible to oxidation. The process is significantly influenced by factors such as temperature, the presence of oxygen, and catalysts.
The primary mechanism for the oxidative degradation of hydrocarbons and related compounds in the presence of molecular oxygen (O₂) is autoxidation. nih.gov This is a free-radical chain reaction involving three key stages: initiation, propagation, and termination.
Initiation: The reaction begins with the formation of a free radical from the aliphatic nitrile chain. This can be triggered by heat, light, or the presence of an initiator, such as a metal ion. For a long-chain nitrile like this compound, a hydrogen atom is abstracted from the carbon chain to form an alkyl radical (R•). The C-H bonds on the carbon atom adjacent (alpha) to the nitrile group (-C≡N) are particularly susceptible to abstraction due to the influence of the electron-withdrawing nitrile group.
Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen to form a peroxy radical (ROO•). nih.gov This peroxy radical can then abstract a hydrogen atom from another this compound molecule, yielding a hydroperoxide (ROOH) and a new alkyl radical (R•). This new radical continues the chain reaction, leading to a cascade of degradation. The formation of the hydroperoxide is often the first stable oxidation product. nih.gov
Termination: The chain reaction ceases when radicals combine to form stable, non-radical products. This can occur through the reaction of two alkyl radicals, two peroxy radicals, or an alkyl and a peroxy radical.
The decomposition of hydroperoxide intermediates (ROOH) is critical as it leads to a variety of stable degradation products, including alcohols, ketones, and carboxylic acids, and can also result in the cleavage of the carbon chain (scission), producing shorter-chain molecules.
Research on the thermal decomposition of other nitriles in the presence of oxygen provides insight into the potential degradation pathways. For instance, studies on the fluorinated nitrile C₄F₇N have shown that the presence of oxygen significantly accelerates its thermal decomposition. nih.govacs.org In these studies, an increase in oxygen concentration led to a decrease in the formation of some byproducts like C₃F₆ and (CN)₂, while increasing the yield of others such as carbon monoxide (CO), carbon tetrafluoride (CF₄), and carbonyl fluoride (B91410) (COF₂). nih.govacs.org Similarly, for this compound, the presence of oxygen is expected to lower the temperature at which significant degradation occurs and influence the distribution of final products, likely favoring the formation of carbon oxides and smaller, fragmented molecules at higher oxygen levels.
The thermal decomposition of acetonitrile (B52724) in air has been observed to begin at approximately 760°C, with the presence of oxygen lowering the decomposition temperature and leading to the formation of hydrogen cyanide (HCN) at lower temperatures. ornl.gov While this compound is a much larger and less volatile molecule, this demonstrates the crucial role of oxygen in modifying nitrile degradation pathways.
The following table summarizes the expected influence of key factors on the oxidative degradation of long-chain aliphatic nitriles, based on established chemical principles and findings from related compounds.
| Factor | Effect on Degradation Rate | Effect on Product Distribution | Supporting Evidence |
| Temperature | Increases significantly with rising temperature. | At higher temperatures, increased fragmentation (chain scission) is expected, leading to a wider variety of lower molecular weight products. | Thermal decomposition studies on nitriles show a strong positive correlation between temperature and decomposition rate. nih.govornl.gov |
| Oxygen Concentration | Increases rate of degradation. | Higher oxygen levels can shift the product profile towards more highly oxidized species, such as carboxylic acids and carbon oxides, and may decrease the yield of intermediate products. nih.govacs.orgornl.gov | The addition of oxygen accelerates the decomposition of C₄F₇N and changes the byproduct yields. nih.govacs.org In acetonitrile oxidation, excess oxygen decreases HCN yield and increases NO yield. ornl.gov |
| Metal Catalysts | Can significantly accelerate degradation, even at lower temperatures. | The specific catalyst can influence the reaction pathway, potentially favoring the formation of specific products. | Vanadium oxide catalysts are known to be active in the oxidation of hydrocarbons and the formation of nitriles at high temperatures. google.com Metal-catalyzed oxidation is a known pathway for various organic compounds. acs.orgnih.gov |
Advanced Analytical Techniques for Henicosanenitrile Characterization and Quantification
High-Resolution Chromatographic and Spectrometric Methods
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like henicosanenitrile. hplcvials.com In this method, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
For purity analysis, GC-MS can effectively separate this compound from impurities, starting materials, or byproducts from its synthesis. The resulting chromatogram will show a primary peak corresponding to this compound, with smaller peaks indicating the presence of other volatile components. The relative area of these peaks can be used to estimate the purity of the sample.
In the context of volatile analysis, GC-MS is invaluable for identifying and quantifying trace amounts of volatile organic compounds that may be present alongside this compound. nih.gov The high sensitivity of modern mass spectrometers allows for the detection of compounds at parts-per-billion (ppb) levels or lower. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns resulting from the loss of alkyl fragments.
Table 1: Typical GC-MS Parameters for Long-Chain Nitrile Analysis
| Parameter | Setting |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Oven Program | Initial 100°C, ramp to 300°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 50-500 m/z |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Matrices
For analyzing this compound in complex sample matrices such as biological fluids, environmental samples, or food products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. rsc.orgmdpi.com LC separates compounds based on their polarity and interaction with a stationary phase, making it suitable for a wider range of compounds than GC, including those that are non-volatile or thermally labile. rsc.org The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity. amazonaws.com
In an LC-MS/MS experiment, the analyte is first separated by the LC system. It then enters the mass spectrometer where a specific precursor ion (e.g., the molecular ion of this compound) is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, allowing for highly sensitive and specific quantification. amazonaws.comnih.gov The development of a reliable LC-MS/MS method requires careful optimization of both chromatographic and mass spectrometric parameters. rsc.org
Table 2: Illustrative LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting |
| Column | C18 reverse-phase, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ for this compound |
| Product Ion (m/z) | Specific fragment ion of this compound |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including this compound. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the carbon adjacent to the nitrile group (α-protons) and the long alkyl chain. The integration of these signals would correspond to the number of protons in each environment. researchgate.net
¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show a characteristic signal for the nitrile carbon in the range of 115-130 ppm. libretexts.orgoregonstate.edu The other carbon atoms in the long alkyl chain would also give rise to distinct signals.
Table 3: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR (α-CH₂) ** | ~2.3 ppm |
| ¹H NMR (Alkyl Chain) | ~1.2-1.6 ppm |
| ¹H NMR (Terminal CH₃) | ~0.9 ppm |
| ¹³C NMR (CN) | ~120 ppm |
| ¹³C NMR (α-CH₂) ** | ~17 ppm |
| ¹³C NMR (Alkyl Chain) | ~22-32 ppm |
| ¹³C NMR (Terminal CH₃) | ~14 ppm |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. wiley.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. wiley.com
The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond (C≡N). This peak typically appears in the range of 2240-2260 cm⁻¹ for saturated aliphatic nitriles. libretexts.orgspectroscopyonline.commit.edu The presence of this distinct peak is a strong indicator of a nitrile functional group. spectroscopyonline.com The spectrum would also show characteristic C-H stretching and bending vibrations for the long alkyl chain in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. mit.edulibretexts.org
Hyphenated Techniques for Trace Analysis and Compound Profiling
Hyphenated techniques, which combine two or more analytical methods, are particularly powerful for the trace analysis and comprehensive profiling of compounds in complex mixtures. The coupling of a separation technique with a spectroscopic detection method offers enhanced resolution and identification capabilities.
For this compound, techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) could be employed for the analysis of solid samples or polymers containing the nitrile. researchgate.netspectroscopyonline.com In this method, the sample is heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are analyzed by GC-MS. chromatographyonline.com
Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) is another advanced hyphenated technique that provides exceptional separation power for complex volatile and semi-volatile mixtures. This would be particularly useful for profiling samples where this compound is one of many components.
The integration of liquid chromatography with both mass spectrometry and NMR (LC-MS-NMR) represents a state-of-the-art approach for the analysis of complex matrices, providing both quantitative data and unambiguous structural confirmation of trace-level analytes. nih.gov
Validation of Analytical Methodologies for Nitrile Compounds
The validation of any analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. For nitrile compounds like this compound, method validation should follow established guidelines from regulatory bodies. Key validation parameters include:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. unc.edu
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.
Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision expresses the degree of scatter between a series of measurements. unc.edu
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Stability: The chemical stability of the analyte in a given matrix under specific conditions for defined periods. unc.edu
For LC-MS/MS methods, validation also involves assessing matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. nih.gov
Table 4: Key Parameters for Analytical Method Validation
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.99 |
| Accuracy (% Recovery) | (Measured concentration / Nominal concentration) x 100 | 80-120% |
| Precision (% RSD) | (Standard deviation / Mean) x 100 | < 15% |
| Selectivity | No significant interfering peaks at the retention time of the analyte | Peak response in blank < 20% of LLOQ |
| LLOQ | Lowest concentration on the calibration curve with acceptable accuracy and precision | Signal-to-noise ratio > 10 |
Application of Advanced Analytical Techniques in Environmental and Biological Matrices (Non-Human)
The detection and quantification of this compound in complex environmental and non-human biological samples necessitate the use of highly sensitive and selective analytical techniques. The choice of method is often dictated by the matrix's complexity, the expected concentration of the analyte, and the specific research question. Advanced chromatographic techniques coupled with mass spectrometry are the primary tools for such analyses, providing the necessary specificity and low detection limits.
Sample preparation is a critical preceding step to analysis, aimed at extracting this compound from the matrix and removing interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are chosen based on the chemical properties of the analyte and the nature of the sample matrix.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds like this compound. The sample, after extraction and potential derivatization, is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed, which is particularly useful for complex matrices where background noise can be high.
Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another powerful tool, especially for compounds that are not easily volatilized. nih.gov High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer. mdpi.commdpi.com This technique often requires less sample preparation compared to GC-MS and can achieve very low detection limits. mdpi.com The choice of ionization source, such as electrospray ionization (ESI), is crucial for achieving optimal sensitivity.
The following tables present hypothetical yet representative data on the application of these advanced analytical techniques for the quantification of this compound in various non-human matrices, based on typical performance characteristics of these methods for similar long-chain aliphatic compounds.
Table 1: Hypothetical Performance of GC-MS/MS for this compound Quantification in Environmental Matrices
| Matrix | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity (r²) | Average Recovery (%) |
| Surface Water | 0.02 | 0.07 | >0.996 | 98-102 |
| Soil/Sediment | 0.1 | 0.35 | >0.995 | 90-105 |
| Plant Tissue | 0.5 | 1.5 | >0.99 | 85-110 |
This table is a representation of potential analytical performance based on data for similar compounds. nih.gov
Table 2: Hypothetical Performance of LC-MS/MS for this compound Quantification in Non-Human Biological Matrices
| Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (r²) | Average Recovery (%) |
| Avian Plasma | 0.15 | 0.5 | >0.999 | >90 |
| Fish Tissue | 0.5 | 1.8 | >0.998 | >90 |
| Invertebrate Hemolymph | 0.2 | 0.7 | >0.999 | >92 |
This table is a representation of potential analytical performance based on data for similar compounds. mdpi.com
Detailed Research Findings:
In environmental analysis, methods developed for other organic pollutants in water and soil can be adapted for this compound. For example, a gas chromatography-tandem mass spectrometric method for cyanide determination in surface water achieved a detection limit as low as 0.02 μg L⁻¹. nih.gov Such low detection limits are crucial for monitoring trace levels of contaminants in the environment. Similarly, the analysis of various organic compounds in soil and plant tissues often reports recovery rates between 85% and 110%, indicating the effectiveness of the extraction and analytical procedures. researchgate.net
For biological matrices, LC-MS/MS methods developed for the quantification of various organic molecules in animal plasma and tissues showcase the high sensitivity and specificity of this technique. mdpi.com For example, pharmacokinetic studies of flavonoids in murine plasma have achieved detection limits in the picogram range. mdpi.com These methods are characterized by excellent linearity over a wide concentration range and high recovery rates, ensuring accurate quantification. mdpi.commdpi.com The application of such methods to this compound would likely yield similar performance, allowing for detailed studies of its uptake, distribution, and metabolism in non-human organisms.
Environmental Fate and Transport Dynamics of Henicosanenitrile Non Human Context
Environmental Transport and Mobility Studies
The transport of henicosanenitrile in the environment is largely dictated by its physicochemical properties, particularly its low water solubility and high hydrophobicity, which favor its association with solid phases like soil and sediment.
Due to its long, nonpolar alkyl chain, this compound is classified as a hydrophobic organic contaminant (HOC). Its mobility in soil is expected to be very low. The primary mechanism for its retention in soil is adsorption, which is the accumulation of the chemical at the solid-solution interface. ucdavis.edumdpi.com For HOCs, adsorption is strongly correlated with the soil organic matter (SOM) content. au.dkmdpi.com The nitrile group itself has a low affinity for soil surfaces compared to the large aliphatic portion of the molecule, meaning the hydrophobic interactions of the C21 chain will dominate its sorption behavior. arxiv.org
The adsorption of this compound can be described by a soil-water partitioning coefficient (Kd), which is often normalized to the fraction of organic carbon in the soil to yield the organic carbon-normalized sorption coefficient (Koc). A high Koc value is anticipated for this compound, indicating strong binding and limited potential for leaching into groundwater. Desorption is often slower than adsorption, a phenomenon known as hysteresis, which can lead to the sequestration and long-term persistence of the compound in the soil matrix. au.dkrsc.org
While specific experimental data for this compound are scarce, its expected adsorption behavior can be predicted based on general principles of HOC-soil interactions.
Table 2: Predicted Adsorption Behavior of this compound in Representative Soil Types
| Soil Type | Organic Carbon (%) | Clay Content (%) | Predicted Adsorption Coefficient (Koc) (L/kg) | Predicted Mobility |
| Sandy Loam | 1.0 | 15 | High (>10,000) | Low |
| Silt Loam | 2.5 | 25 | Very High (>15,000) | Very Low / Immobile |
| Clay | 3.5 | 45 | Very High (>20,000) | Immobile |
| Organic Soil (Peat) | >20 | 10 | Extremely High (>50,000) | Immobile |
Disclaimer: The Koc values presented in this table are illustrative estimates based on the expected behavior of a highly hydrophobic, long-chain aliphatic compound. They are intended to demonstrate the strong positive correlation between soil organic carbon and adsorption, and the resulting low mobility. au.dkmdpi.comnih.gov Actual experimental values may vary.
Leaching Potential in Terrestrial Environments
The potential for a chemical to leach through the soil profile and contaminate groundwater is largely dependent on its water solubility and its tendency to adsorb to soil particles. For organic compounds, the soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict mobility. chemsafetypro.com A high Koc value indicates strong binding to the organic fraction of soil, resulting in low mobility and reduced leaching potential.
This compound, with its long C21 alkyl chain, is expected to be a highly hydrophobic and lipophilic molecule. This high hydrophobicity suggests a very low water solubility and a high affinity for partitioning into organic matter. Consequently, it is predicted to have a very high Koc value. For instance, long-chain aliphatic amines, which share structural similarities, are known to sorb strongly to soil and sediments. canada.ca The mobility of organic compounds in soil is inversely related to their Koc. chemsafetypro.com
The leaching potential of various organic compounds can be categorized based on their Koc values. While no specific Koc for this compound is available, we can look at data for other long-chain hydrophobic compounds to estimate its behavior.
Table 1: Illustrative Soil Organic Carbon-Water Partition Coefficients (Koc) and Leaching Potential for Representative Organic Compounds
| Compound Class | Representative Compound | Approximate Log Koc | Estimated Leaching Potential |
| Short-chain Nitrile | Acrylonitrile | 0.73 | High |
| Chlorinated Hydrocarbon | Hexachlorobenzene | 4.5 - 5.5 | Low |
| Long-chain Aliphatic Nitrile | This compound (Predicted) | > 5.0 | Very Low |
| Long-chain Alkane | Eicosane (C20) | ~ 6.0 | Very Low |
This table contains predicted or estimated values for this compound based on the properties of similar compounds. Actual values may vary.
Given its predicted high Koc, this compound would be strongly adsorbed to soil organic matter. ecetoc.org This strong adsorption significantly limits its movement with percolating water through the soil column. Therefore, the leaching potential of this compound in terrestrial environments is considered to be very low. Any this compound introduced to the soil surface is likely to remain in the upper soil horizons, with minimal risk of contaminating underlying groundwater resources. The primary fate process in soil for such compounds is expected to be slow biodegradation by soil microorganisms, rather than leaching. researchgate.net
Volatilization and Atmospheric Distribution Modeling
Volatilization from soil or water surfaces into the atmosphere is another important transport pathway for many organic chemicals. This process is governed by the chemical's vapor pressure and its Henry's Law Constant. epa.gov The Henry's Law Constant (H) relates the partial pressure of a compound in the air to its concentration in water at equilibrium. wikipedia.org
This compound is a large molecule (molecular weight: 307.58 g/mol ) and is expected to have a very low vapor pressure at ambient temperatures. High molecular weight compounds tend to have lower vapor pressures and consequently, lower rates of volatilization. researchgate.net The long alkyl chain results in strong van der Waals forces between molecules, requiring more energy to transition into the gas phase.
Table 2: Estimated Physicochemical Properties Relevant to Volatilization for this compound
| Property | Estimated Value | Implication for Volatilization |
| Molecular Weight ( g/mol ) | 307.58 | Low Volatility |
| Vapor Pressure (Pa) | Very Low | Low Volatilization Rate |
| Henry's Law Constant (Pa·m³/mol) | Low | Low Partitioning to Air |
These are estimated values based on the chemical structure and properties of similar long-chain aliphatic compounds.
Due to its expected low volatility, significant atmospheric distribution of this compound via volatilization from terrestrial or aquatic systems is unlikely. However, if it were to enter the atmosphere, for example, through aerosolization or attached to particulate matter, its long-range transport potential would be a concern, similar to other POPs. defra.gov.uk Atmospheric transport models, such as multimedia fate models, can be used to predict the movement and deposition of such compounds. researchgate.net These models consider the chemical's properties, emission sources, and environmental conditions to simulate its distribution. For a particle-bound substance like this compound is expected to be, deposition (both wet and dry) would be the primary removal mechanism from the atmosphere.
Bioaccumulation Potential in Non-Human Biota
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from all routes of exposure (e.g., water, food, sediment) and accumulates to a concentration higher than that in the surrounding environment. agr.hr For hydrophobic organic compounds, there is a strong correlation between their potential to bioaccumulate and their octanol-water partition coefficient (Kow). acs.org A high log Kow value (typically > 3) indicates a greater affinity for lipids and a higher potential for accumulation in the fatty tissues of organisms. wikipedia.org
This compound, being a long-chain aliphatic nitrile, is predicted to be highly lipophilic and thus have a high log Kow value. This suggests a significant potential for bioaccumulation in non-human biota. Aquatic organisms, in particular, can accumulate such compounds directly from the water via their gills (bioconcentration) or through their diet (biomagnification). cornell.edu
The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an aquatic organism from the water. wikipedia.org High BCF values are indicative of compounds that are likely to bioaccumulate.
Table 3: Predicted Bioaccumulation Potential of this compound
| Parameter | Predicted Value/Classification | Rationale |
| Log Kow | High (> 5) | Long aliphatic chain imparts strong hydrophobicity. |
| Bioconcentration Factor (BCF) | High | Directly correlated with high log Kow. |
| Bioaccumulation Potential | High | Expected to accumulate in fatty tissues of organisms. |
These are predicted values based on the expected physicochemical properties of this compound.
Studies on other long-chain hydrophobic substances have shown that they can accumulate in various organisms, including fish, invertebrates, and mammals. acs.orgacs.org The accumulation is often observed to increase at higher trophic levels in a food web, a process known as biomagnification. Given its properties, this compound could potentially biomagnify in aquatic and terrestrial food chains. However, the actual extent of bioaccumulation can be influenced by factors such as the organism's metabolism. Some organisms may possess enzymes capable of metabolizing nitriles, which could reduce the net accumulation. journals.co.za For highly hydrophobic chemicals, factors like molecular size can also influence uptake and bioaccumulation. iupac.orgpsu.edu
Advanced Environmental Fate Modeling and Exposure Assessment Frameworks
To comprehensively assess the environmental risks of a chemical like this compound, for which empirical data may be scarce, advanced modeling frameworks are employed. These models integrate a chemical's physicochemical properties with environmental parameters to predict its distribution, persistence, and potential for exposure.
Multimedia Environmental Fate Models: These models, such as fugacity-based models, divide the environment into interconnected compartments (e.g., air, water, soil, sediment, biota). researchgate.neteolss.net By inputting the chemical's properties (e.g., solubility, vapor pressure, Kow, degradation rates), these models can simulate its partitioning and transport between these compartments, providing a holistic view of its environmental fate. defra.gov.ukrsc.org For a substance like this compound, such models would likely predict its accumulation in soil and sediment, with some potential for transfer to biota.
Quantitative Structure-Activity Relationship (QSAR) Models: QSARs are computational models that relate the chemical structure of a compound to its physicochemical properties and biological activities. tandfonline.comepa.gov In the absence of experimental data, QSARs can be used to estimate key parameters needed for risk assessment, such as Koc, Kow, BCF, and degradation half-lives. researchgate.net A variety of QSAR models exist, and their predictive accuracy depends on the quality of the training data and the applicability domain of the model.
Exposure Assessment Frameworks: These frameworks combine the outputs of fate and transport models with information on the location and behavior of ecological receptors (e.g., wildlife) to estimate potential exposure levels. This allows for a more realistic assessment of the risks posed by the chemical to different species in various environments. These frameworks are crucial for regulatory decision-making and for prioritizing chemicals for further testing. rsc.org
The use of these advanced modeling and assessment tools is essential for a scientifically sound evaluation of the environmental behavior and potential risks of data-poor chemicals like this compound. They provide a systematic way to fill data gaps and support proactive environmental management. researchgate.net
Biochemical Transformations and Metabolic Pathways of Henicosanenitrile in Non Human Organisms
Enzymatic Conversion Mechanisms of Nitriles in Microbial Systems
Microorganisms have evolved sophisticated enzymatic systems to metabolize nitriles. The two primary pathways for nitrile hydrolysis are catalyzed by nitrilases and by a combination of nitrile hydratases and amidases. researchgate.netfrontiersin.org These enzymes are found in a diverse range of microorganisms, including bacteria, fungi, and yeasts. nih.gov
Nitrilase and Nitrile Hydratase Enzyme Systems
Nitrile-metabolizing microorganisms typically employ one of two main enzymatic routes to break down the nitrile group:
Nitrilase Pathway: Nitrilases (EC 3.5.5.1) directly hydrolyze a nitrile to the corresponding carboxylic acid and ammonia (B1221849) in a single step. nih.govopenbiotechnologyjournal.com This pathway is catalyzed by a single enzyme, making it an efficient process for converting nitriles. The mechanism involves a nucleophilic attack on the nitrile's carbon atom by a conserved cysteine residue within the enzyme's active site. openbiotechnologyjournal.com For henicosanenitrile, this reaction would yield henicosanoic acid and ammonia.
Nitrile Hydratase-Amidase Pathway: This is a two-step process involving two distinct enzymes. researchgate.netfrontiersin.org
Nitrile Hydratase (NHase, EC 4.2.1.84): This enzyme first hydrates the nitrile to its corresponding amide. frontiersin.org In the case of this compound, this would produce henicosanamide.
Amidase (EC 3.5.1.4): The resulting amide is then hydrolyzed by an amidase to the final carboxylic acid and ammonia. frontiersin.org Henicosanamide would be converted to henicosanoic acid and ammonia.
Both pathways ultimately lead to the same primary products, a carboxylic acid and ammonia, which can then be assimilated by the organism. nih.gov Genera of bacteria such as Rhodococcus and Pseudomonas are well-known for their ability to degrade a wide range of nitriles, including both aromatic and aliphatic compounds, using these enzymatic systems. tandfonline.comd-nb.infotandfonline.comnih.govnih.gov Some bacteria, like Rhodococcus rhodochrous, possess both nitrilase and nitrile hydratase/amidase systems, with the expression of each often being induced by specific nitrile compounds. nih.govnih.gov
| Enzymatic Pathway | Key Enzyme(s) | Intermediate Product | Final Products |
| Nitrilase Pathway | Nitrilase | None | Carboxylic Acid + Ammonia |
| Nitrile Hydratase/Amidase Pathway | Nitrile Hydratase, Amidase | Amide | Carboxylic Acid + Ammonia |
This table outlines the two primary enzymatic pathways for nitrile metabolism in microbial systems.
Genetic and Proteomic Studies of Nitrile-Metabolizing Microorganisms
Advances in genomics and proteomics have significantly enhanced our understanding of nitrile metabolism at the molecular level. frontiersin.orgnih.govmdpi.com These studies have been instrumental in identifying and characterizing the genes and proteins responsible for nitrile degradation in various microorganisms.
Genetic analyses have revealed that the genes encoding nitrile-metabolizing enzymes are often organized in operons. nih.gov For instance, in some Rhodococcus species, the genes for the α and β subunits of nitrile hydratase are clustered with the gene for an amidase and often with an activator protein (P47K) that is crucial for the proper functioning of the NHase. nih.gov The complete genome sequencing of nitrile-degrading bacteria, such as Rhodococcus rhodochrous ATCC BAA-870, has uncovered multiple nitrile-converting enzyme gene clusters, highlighting the metabolic versatility of these organisms. d-nb.info This strain, isolated from a nitrile-enriched environment, can metabolize a broad spectrum of both aliphatic and aromatic nitriles. d-nb.info
Proteomic studies, which analyze the entire protein complement of an organism under specific conditions, have provided insights into the regulation and expression of nitrile-degrading enzymes. frontiersin.orgnih.gov By comparing the proteomes of bacteria grown in the presence and absence of nitriles, researchers can identify the specific enzymes that are upregulated for nitrile metabolism. For example, such studies can confirm the induction of nitrilases or nitrile hydratases when the organism is exposed to a nitrile substrate. frontiersin.org These "omics" approaches are powerful tools for discovering novel enzymes with desired properties for biotechnological applications. nih.gov
Role of this compound in Lipid and Fatty Acid Metabolism in Model Organisms
The enzymatic hydrolysis of this compound directly links its metabolism to that of lipids and fatty acids. The product of this hydrolysis is henicosanoic acid (C21:0), a long-chain saturated fatty acid. foodb.canih.gov Once formed, henicosanoic acid can be integrated into the host organism's central metabolic pathways, particularly fatty acid metabolism. numberanalytics.com
In microorganisms, fatty acids serve as major sources of energy and as building blocks for cellular membranes. numberanalytics.com Henicosanoic acid, as an activated acyl-CoA derivative (henicosanoyl-CoA), can enter the β-oxidation pathway. This catabolic process systematically shortens the fatty acid chain, producing acetyl-CoA units in each cycle. nih.gov These acetyl-CoA units can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to generate ATP, or be used as precursors for the synthesis of other essential biomolecules.
The ability of certain bacteria, such as Pseudomonas stutzeri, to grow on long-chain alkylamines (up to C18) by converting them to the corresponding fatty acids and then mineralizing them through β-oxidation, provides a model for the likely fate of henicosanoic acid derived from this compound. nih.govoup.com Similarly, some Pseudomonas aeruginosa strains have been shown to degrade long-chain alkanes and utilize nitrile-containing polymers as a carbon source, indicating robust metabolic pathways for processing long aliphatic chains. mdpi.com The degradation products, including aldehydes and aliphatic amines, are funneled into these central metabolic routes. mdpi.comijrpr.com
| Metabolite | Precursor | Metabolic Pathway | Key Function |
| Henicosanoic acid | This compound | Fatty Acid Metabolism | Energy source, building block for lipids |
| Henicosanoyl-CoA | Henicosanoic acid | β-oxidation | Entry into catabolic pathway |
| Acetyl-CoA | Henicosanoyl-CoA | Tricarboxylic Acid (TCA) Cycle | Energy production, biosynthesis |
This table illustrates the metabolic fate of this compound as it integrates into lipid and fatty acid metabolism.
Discovery and Characterization of Novel Biocatalytic Functions and Pathways for Nitrile Metabolism
The search for novel biocatalysts with high efficiency and broad substrate specificity is a continuous effort in biotechnology. nih.gov While many known nitrilases show a preference for aromatic or short-chain aliphatic nitriles, several have been discovered that exhibit high activity towards long-chain aliphatic substrates, which are relevant for the conversion of this compound. nih.gov
A notable example is the nitrilase from the cyanobacterium Synechocystis sp. strain PCC6803, which has demonstrated a preference for long-chain aliphatic dinitriles. nih.gov The characterization of such enzymes is crucial as they expand the toolkit for industrial biocatalysis. The discovery of new nitrile-metabolizing enzymes is often achieved through functional metagenomic screening, where DNA from uncultured microorganisms in an environmental sample is cloned and screened for the desired enzymatic activity. openbiotechnologyjournal.com This approach bypasses the need to culture individual microbial species and provides access to a vast reservoir of unexplored genetic diversity.
Metabolic Engineering Strategies for Enhanced Nitrile Biotransformation
Metabolic engineering aims to improve the capabilities of microorganisms for specific biotechnological applications by modifying their metabolic pathways. nih.gov For nitrile biotransformation, this can involve enhancing the activity and stability of existing enzymes or introducing novel pathways into robust industrial host organisms like E. coli.
Computational Pathway Design and Optimization
Computational tools play a vital role in modern metabolic engineering. nih.gov Protein engineering, guided by computational modeling, can be used to alter the substrate specificity and improve the catalytic efficiency of nitrilases. By creating models of a nitrilase's three-dimensional structure and its active site, researchers can perform molecular docking simulations with potential substrates like this compound. nih.gov These simulations help to identify key amino acid residues that interact with the substrate.
Site-directed mutagenesis can then be used to modify these residues to enhance the enzyme's performance for a specific target, such as increasing its activity on long-chain aliphatic nitriles. nih.gov For instance, rational design and directed evolution have been successfully applied to improve the catalytic properties of nitrilases for various industrial applications. nih.gov These computational and engineering strategies are essential for developing bespoke biocatalysts capable of efficiently transforming challenging substrates like this compound.
Strain Engineering for Targeted Nitrile Production or Degradation
The metabolic capabilities of microorganisms, particularly those in the genus Rhodococcus, have been a focal point for biotechnological applications, including the degradation of recalcitrant chemical compounds like nitriles. jmb.or.krresearchgate.net While specific studies on this compound are not extensively documented, the principles of microbial nitrile metabolism and the genetic strategies used to enhance it are well-established for other aliphatic nitriles. d-nb.infofrontiersin.org These principles form the basis for developing engineered strains for the targeted degradation of long-chain nitriles.
Microbial degradation of nitriles primarily occurs through two enzymatic pathways. The first involves a single enzyme, nitrilase, which hydrolyzes a nitrile directly to a carboxylic acid and ammonia. The second is a two-step pathway involving nitrile hydratase (NHase), which converts the nitrile to an amide, followed by an amidase that hydrolyzes the amide to a carboxylic acid and ammonia. frontiersin.orgfrontiersin.org Many bacteria, including species of Rhodococcus, Pseudomonas, and Bacillus, possess genes for these enzymes, often organized in operons. d-nb.info
Strain engineering focuses on modifying these microorganisms to create more efficient and robust biocatalysts. The goals of these modifications typically include enhancing enzyme activity, improving stability under industrial conditions (e.g., temperature and pH), broadening or altering substrate specificity, and increasing tolerance to high concentrations of substrates or products. researchgate.netfrontiersin.orgnih.gov
Strategies for Strain Engineering:
Rational Design and Site-Directed Mutagenesis: This approach involves identifying key amino acid residues in the active site or other important regions of a nitrile-metabolizing enzyme and substituting them to improve desired properties. For instance, rational design has been used to enhance the thermostability and catalytic efficiency of nitrile hydratase from Pseudonocardia thermophila JCM3095. mdpi.com By creating a mutant with enhanced stability, the enzyme can function effectively at higher temperatures, which is often a requirement for industrial bioprocesses. mdpi.com Similarly, a nitrilase from Burkholderia cenocepacia J2315 was engineered through random mutagenesis followed by site-saturation mutagenesis to significantly improve its activity and enantioselectivity for producing (R)-o-chloromandelic acid. asm.org
Protein Fragment Swapping: This technique involves exchanging domains or fragments between homologous enzymes from different organisms to create chimeric proteins with combined desirable traits. For example, to improve the thermostability of a nitrile hydratase from Pseudomonas putida, researchers replaced fragments that were susceptible to high temperatures with corresponding thermophilic fragments from Comamonas testosteroni and Pseudonocardia thermophila. frontiersin.org This resulted in chimeric NHases with significantly higher thermostability compared to the parent enzyme. frontiersin.org
Heterologous Expression and Gene Cluster Engineering: Often, the native microbial hosts are not suitable for large-scale industrial production due to slow growth, complex nutritional requirements, or the presence of interfering enzymes. frontiersin.orgtandfonline.com To overcome this, the genes encoding the nitrile hydratase and its necessary activator protein can be cloned and expressed in a more suitable host, such as Escherichia coli. oup.comacs.org This allows for high-level production of the desired enzyme. For example, a novel nitrile hydratase from Rhodococcus erythropolis was successfully overexpressed in E. coli to achieve high regioselectivity in the production of 5-cyanovaleramide from adiponitrile (B1665535). acs.org Engineering can also involve modifying the gene cluster itself, such as the N-terminal engineering of overlapping genes in the nitrile hydratase gene cluster, which has been shown to improve its activity. frontiersin.org
The following table summarizes selected examples of engineered microbial strains and enzymes for improved nitrile biotransformation.
| Original Enzyme/Strain | Engineering Strategy | Target Nitrile(s) | Improvement Achieved |
| Nitrilase from Burkholderia cenocepacia J2315 | Random and site-saturation mutagenesis (I113M/Y199G mutant) | o-chloromandelonitrile | 3.6-fold increased activity; enantioselectivity increased from 89.2% to 99.1% ee. asm.org |
| Nitrile Hydratase from Pseudonocardia thermophila JCM3095 | Site-directed mutagenesis (αF126Y/αF168Y mutant) | 3-cyanopyridine | 3.98-fold increase in specific activity over wild-type. researchgate.net |
| Nitrile Hydratase from Pseudonocardia thermophila JCM3095 | Rational design (M10 mutant) | General nitriles | Melting temperature (Tm) increased by 3.2 °C; 2.1-fold increase in catalytic activity. mdpi.com |
| Nitrile Hydratase from Rhodococcus erythropolis CCM2595 | Heterologous expression in E. coli | Adiponitrile | High regioselectivity, converting 20 mM adiponitrile completely in 10 minutes with 95% selectivity to 5-cyanovaleramide. acs.org |
| Nitrile Hydratase from Pseudomonas putida | Protein fragment swapping with NHase from C. testosteroni & P. thermophila | General nitriles | Increased thermostability compared to the parent enzyme. frontiersin.org |
These engineered systems demonstrate the potential for creating bespoke biocatalysts for the degradation of specific nitriles. While this compound itself has not been the specific target in published studies, the successful engineering of enzymes for other long-chain aliphatic and dinitriles, such as adiponitrile, suggests that similar strategies could be applied. acs.org The development of a strain for this compound degradation would likely involve screening for existing organisms that show some activity towards long-chain nitriles, followed by the application of the protein and metabolic engineering techniques described above to enhance this natural capability for efficient and targeted bioremediation or bioconversion.
Catalytic and Chemical Transformations of Henicosanenitrile for Value Added Applications
Heterogeneous Catalysis for Selective Nitrile Reduction and Oxidation
Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, is a cornerstone of industrial chemical synthesis due to the ease of catalyst separation and recycling. chemguide.co.ukuomustansiriyah.edu.iq For henicosanenitrile, these processes are primarily focused on the selective reduction of the nitrile group and its hydrolysis to the corresponding carboxylic acid.
The catalytic hydrogenation of nitriles is a frequently employed method for producing primary amines, which are crucial intermediates in the agrochemical, pharmaceutical, and plastics industries. bme.hu However, achieving high selectivity for the primary amine is a significant challenge, as side reactions can lead to the formation of secondary and tertiary amines. bme.hu The reaction proceeds via a highly reactive imine intermediate, which can react with the primary amine product to form undesirable byproducts. bme.hu
For long-chain aliphatic nitriles like this compound, various transition metal catalysts are utilized. bme.hu
Nickel Catalysts: Raney Nickel is a traditional and effective catalyst for nitrile hydrogenation.
Cobalt Catalysts: Raney Cobalt catalysts are also used and can offer different selectivity profiles compared to nickel.
Noble Metal Catalysts: Palladium and Platinum, typically supported on carbon (e.g., Pd/C), are active catalysts for this transformation. bme.husygnaturediscovery.com In 2005, a process using a 10% Pd/C catalyst in a biphasic solvent system with an acidic additive demonstrated high conversion and selectivity for the hydrogenation of benzonitrile (B105546) to benzylamine (B48309) under mild conditions, a method applicable to other nitriles. bme.hu
Another key heterogeneous catalytic transformation is the hydrolysis of the nitrile group to a carboxylic acid. The conversion of this compound yields henicosanoic acid, a long-chain saturated fatty acid. hmdb.caebi.ac.uk This reaction is often catalyzed by solid acid or base catalysts. The production of long-chain nitriles from fatty acids or their esters using metal-containing catalysts, such as iron compounds, in the liquid phase at temperatures between 150° and 290° C is a well-established industrial process, indicating that the reverse reaction, hydrolysis, is a fundamental transformation. google.com
While the selective oxidation of many organic compounds is a major field of industrial chemistry, the direct heterogeneous catalytic oxidation of the nitrile group itself or the alkyl chain of a long-chain nitrile like this compound is less commonly documented compared to reduction pathways. ruhr-uni-bochum.dersc.orgmanz.at Research often focuses on the oxidation of other functional groups to obtain nitriles, such as the metal-free oxidation of long-chain primary amines to nitriles using graphene oxide as a catalyst. rsc.orgrsc.org
Homogeneous Catalysis in Nitrile-Containing Organic Reactions
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages, including high selectivity and mild reaction conditions, as the catalyst's active sites are uniformly accessible. numberanalytics.comnumberanalytics.com
A notable application in the transformation of long-chain nitriles is the reduction to primary amines via hydrosilylation. Research has demonstrated the use of an iron(II)-tmphen complex as a catalyst for this conversion. researchgate.net This method is presented as a mild and safe alternative to other reduction techniques. Studies on lauronitrile (a C12 nitrile) showed that the conversion efficiency is dependent on reaction time and the ratio of nitrile to silane, with a 1:7 ratio at 100°C for 24 hours achieving over 99% conversion. researchgate.net
| Nitrile:Silane Ratio | Reaction Time (h) | Conversion (%) | Selectivity to Primary Amine |
|---|---|---|---|
| 1:3 | 12 | Data not specified | Data not specified |
| 1:3 | 18 | Data not specified | Data not specified |
| 1:3 | 24 | ~80% (estimated from graph) | Side products observed |
| 1:7 | 24 | >99% | High |
Another significant homogeneous catalytic process is the reductive hydrolysis of nitriles to form alcohols. A practical method employing an earth-abundant nickel catalyst, generated in situ, and molecular hydrogen enables the highly efficient and selective conversion of various nitriles, including long-chain aliphatic nitriles, into their corresponding alcohols with excellent yields. thieme-connect.com This transformation represents a less common but valuable route for alcohol synthesis, leveraging the stability and availability of nitriles. thieme-connect.com
Chemoenzymatic Approaches for Selective Nitrile Derivatization
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild operating conditions of biocatalysis. nih.gov For long-chain nitriles like this compound, enzymatic transformations offer powerful routes for derivatization.
A key enzyme class in this context is aldoxime dehydratase (Oxd), which catalyzes the dehydration of aldoximes to produce nitriles with water as the only byproduct. researchgate.net While this is a synthetic route to nitriles, it represents a crucial method for producing specifically functionalized or isotopically labeled this compound derivatives. nih.gov The industrial production of fatty amines often relies on nitriles as precursors, and the enzymatic synthesis from aldoximes is a promising alternative to traditional chemical methods that may use toxic reagents like cyanide. colab.ws
Initially, the conversion of long-chain fatty aldoximes was challenging due to their low water solubility and steric bulk. colab.ws However, through rational enzyme design, a double mutant of the aldoxime dehydratase OxdB from Bacillus sp. was created. colab.ws This engineered enzyme, OxdB-F289A/L293A, successfully converts C12 to C16 aldoximes into their corresponding nitriles with high efficiency, even at high substrate concentrations. colab.ws For instance, a greater than 99% conversion was achieved for tetradecanal (B130844) oxime at a substrate concentration of 1000 mM. colab.ws
| Substrate | Substrate Concentration (mM) | Conversion (%) |
|---|---|---|
| Dodecanal oxime (C12) | 250 - 1000 | High |
| Tetradecanal oxime (C14) | 1000 | >99% |
| Hexadecanal oxime (C16) | 250 - 1000 | Successful conversion |
Furthermore, Oxd enzymes have been applied in the chemoenzymatic synthesis of terminal aliphatic nitriles that also contain a carboxylic acid group, creating bifunctional molecules valuable for polymer production. nih.gov
Development of Novel Catalytic Systems for Nitrile Activation and Functionalization
The development of novel catalytic systems is crucial for expanding the synthetic utility of stable molecules like this compound. A major frontier in modern catalysis is the selective functionalization of C–H bonds, which are ubiquitous in organic molecules. nih.gov For a long-chain aliphatic nitrile, this opens up the possibility of modifying the alkyl backbone without disturbing the nitrile terminus.
Recent advances in homogeneous catalysis have focused on transition-metal-catalyzed C–H activation. rsc.org Palladium catalysts, in particular, have shown great versatility in enantioselective C–H functionalization, allowing for the construction of complex chiral molecules. snnu.edu.cn While specific applications to this compound are not yet widespread, the principles demonstrated with other substrates could be adapted. For instance, developing chiral ligands that can direct a metal catalyst to a specific methylene (B1212753) C(sp³)–H bond on the C21 chain of this compound would enable the introduction of new functional groups with high stereocontrol. nih.gov Cyclometallated complexes of ruthenium and iridium are also being explored as advanced catalysts for C–H activation with improved reactivity and selectivity. rsc.org
In heterogeneous catalysis, the design of novel materials continues to evolve.
M-N-C Catalysts: Materials composed of transition metals embedded in nitrogen-doped carbon matrices (M-N-C) are emerging as effective catalysts for aerobic oxidation reactions. nih.gov Such systems could potentially be developed for the selective oxidation of this compound's alkyl chain.
Photocatalysis: Heterogeneous photocatalysis offers a sustainable approach to drive organic transformations using visible light under mild conditions. sciopen.com Designing photocatalysts that can selectively activate either the nitrile group or a C–H bond in this compound could provide new, energy-efficient reaction pathways. sciopen.com
These emerging catalytic strategies hold the promise of transforming this compound from a simple long-chain molecule into a versatile platform for synthesizing a wide array of value-added chemicals.
Advanced Materials Applications and Derivatization of Henicosanenitrile
Synthesis and Characterization of Henicosanenitrile-Based Polymers and Copolymers
The synthesis of polymers from this compound primarily involves its derivatization into a polymerizable monomer, followed by a controlled polymerization process. A common strategy is to introduce a reactive group, such as a carbon-carbon double bond, to the molecule to make it suitable for chain-growth polymerization. For instance, α, β-unsaturated nitrile-containing polymethacrylates can be synthesized from related long-chain aldehydes. lu.se This process typically involves converting the aldehyde to a nitrile, followed by methacrylation and subsequent free-radical polymerization. lu.se
The characterization of these polymers is crucial to understanding their structure-property relationships. Key techniques include:
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic functional groups, such as the nitrile (C≡N) stretching vibration, and to monitor the disappearance of monomer double bonds after polymerization. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer backbone and the incorporation of the different monomer units in copolymers.
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers. lu.se
Differential Scanning Calorimetry (DSC): To determine thermal transitions, most importantly the glass transition temperature (Tg), which provides insight into the polymer's amorphous or crystalline nature and its operational temperature range. lu.se
Table 1: Research Findings on Nitrile-Containing Copolymers
| Monomer 1 | Monomer 2 | Polymerization Method | Key Finding | Reference |
|---|---|---|---|---|
| Nitrile-containing methacrylate | Styrene (B11656) | Free-Radical Polymerization | Increasing styrene content decreases the glass transition temperature (Tg) due to reduced steric hindrance and polarity. | lu.se |
| Acrylonitrile | Various comonomers | Radical Copolymerization | Copolymerization in biphase media (e.g., water) shows anomalous high rates compared to bulk polymerization. | tandfonline.com |
| Lauryl Methacrylate (LMA) | Ethylene Dimethacrylate (EDMA) | Radical Polymerization | Forms monolithic materials suitable for chromatography, with porosity dependent on the porogen-to-monomer ratio. | ksu.edu.sa |
Integration of this compound Derivatives into Functional Materials
The unique combination of a long, nonpolar alkyl chain and a highly polar nitrile group makes this compound derivatives suitable for integration into a variety of functional materials.
Electrochemical Applications in Energy Storage Systems
In the field of energy storage, particularly in batteries and supercapacitors, the properties of electrode and electrolyte materials are paramount. researchgate.net The high polarity of the nitrile functionality can be exploited in electrolyte formulations. Nitrile-based compounds are known to enhance the electrochemical stability and ionic conductivity of electrolytes in lithium-ion batteries. While this compound itself is not a primary solvent, its derivatives could serve as additives.
The long alkyl chain could create a stable, non-polar interface at the electrode surface, while the nitrile group helps in the solvation of lithium ions, potentially improving charge transfer kinetics. Research on other nitriles, like succinonitrile, has shown they can act as solid-state electrolyte solvents or additives that improve the safety and performance of lithium batteries. researchgate.net The development of electrochemical energy storage systems (EESCSs) relies heavily on engineering the physical and chemical properties of electrode materials to achieve high performance. researchgate.net Layered double hydroxides (LDHs) and their derivatives are one class of materials being explored for these applications due to their high surface area and tunable compositions. researchgate.net Nitrile-functionalized molecules could be integrated with such materials to further enhance their electrochemical capabilities.
Table 2: Potential Roles of Nitrile Functionalities in Energy Storage
| Component | Function of Nitrile Group | Potential Advantage | Representative System | Reference |
|---|---|---|---|---|
| Electrolyte Additive | Increases dielectric constant, aids ion solvation | Higher ionic conductivity, improved charge/discharge efficiency | Lithium-ion Batteries | huntkeyenergystorage.commdpi.com |
| Electrode Binder | Enhances adhesion to current collector, facilitates ion transport | Improved mechanical integrity and cycle life | Supercapacitors | mdpi.com |
| Surface Modifier | Forms a stable solid-electrolyte interphase (SEI) | Reduced electrolyte decomposition, enhanced safety | Sodium-ion Batteries | mdpi.com |
Photocatalytic Applications of Nitrile-Modified Materials
Nitrile-modified materials have shown significant promise in photocatalysis for environmental remediation and energy production. rsc.org Graphitic carbon nitride (g-C3N4), a metal-free photocatalyst, is structurally rich in nitrogen and has a bandgap that allows it to absorb visible light. rsc.orgnih.gov The modification of photocatalysts like g-C3N4 or titanium dioxide (TiO2) with nitrile-containing molecules can enhance their performance. acs.org
The introduction of nitrile functionalities can serve several purposes:
Enhanced Light Absorption: Modifying the electronic structure of the photocatalyst to improve visible light harvesting. rsc.org
Improved Charge Separation: The electron-withdrawing nature of the nitrile group can help separate photogenerated electron-hole pairs, reducing recombination and increasing quantum efficiency. rsc.org
Surface Active Sites: The nitrile groups can act as active sites for the adsorption of pollutants or for facilitating chemical reactions, such as the reduction of CO2 or the degradation of organic dyes. nih.gov
For example, iron-modified TiO2 photocatalysts have been used for the aerobic ammoxidation of alcohols to nitriles, demonstrating the catalytic activity associated with these functionalities. acs.org The synergistic effect between radicals generated on the photocatalyst surface and the reactants is key to high yields. acs.org
Table 3: Research Highlights of Nitrile-Containing Photocatalysts
| Photocatalyst System | Modification/Application | Key Performance Metric | Reference |
|---|---|---|---|
| g-C3N4 | Degradation of organic pollutants | High degradation efficiency under visible light | nih.gov |
| Co@g-C3N4 | Conversion of aldehydes to nitriles | Efficient conversion in aqueous environment under visible light | rsc.org |
| Iron-Modified TiO2 | Aerobic ammoxidation of alcohols to nitriles | High yields of various aromatic and aliphatic nitriles | acs.org |
Surface Modification and Nanomaterial Hybridization with Nitrile Functionalities
Surface modification is a key technology for altering the properties of a material's surface without changing its bulk characteristics, impacting wear resistance, adhesion, and biocompatibility. nanografi.comparker.co.jp The nitrile functionality of this compound and its derivatives can be leveraged for covalent and non-covalent surface modifications.
One approach is the "grafting-to" or "grafting-from" method, where polymer chains are attached to a substrate surface. nih.gov A surface could be functionalized with initiator sites from which nitrile-containing polymers are grown, or pre-synthesized polymers could be attached to a reactive surface. This is particularly relevant for nanomaterials like silica (B1680970) nanoparticles or graphene oxide. For instance, modifying silica nanoparticles with a coupling agent can prevent their agglomeration and improve their dispersion in a polymer matrix like nitrile rubber (NBR). nih.gov The hybridization of graphene oxide (GO) and silicon dioxide (SiO2) has been shown to improve the mechanical properties of NBR nanocomposites. researchgate.netresearchgate.net
The long alkyl chain of this compound can provide a strong hydrophobic interaction with non-polar surfaces or polymer matrices, while the terminal nitrile group can be used to impart specific functionalities, such as:
Improved Nanofiller Dispersion: The alkyl chain can compatibilize inorganic nanoparticles within a polymer matrix, preventing aggregation and leading to enhanced mechanical properties. researchgate.netresearchgate.net
Creation of Functional Surfaces: Surfaces can be rendered hydrophobic or oleophobic. The nitrile group can also be a precursor for further chemical reactions, allowing for the attachment of other functional molecules. researchgate.net
Biocompatibility: Polyethylene glycol (PEG) grafting is a common technique to create biocompatible and antifouling surfaces, and nitrile-containing anchor molecules can be used to facilitate this process. biochempeg.com
Table 4: Examples of Surface Modification and Hybridization with Nitrile Functionalities
| Substrate/Nanomaterial | Modification Approach | Resulting Property/Application | Reference |
|---|---|---|---|
| Silica Nanoparticles (SNPs) | Surface modification with vinyltriethoxysilane (B1683064) (VTES) | Improved dispersion in nitrile rubber (NBR) matrix. | nih.gov |
| Graphene Oxide (GO) | Hybridization with SiO2 nanoparticles | Reinforcement of mechanical properties in NBR. | researchgate.netresearchgate.net |
| Polymer Surfaces (PDMS, PC) | Grafting with PEG using nitrile-containing linkers | Reduced protein adsorption and cell adhesion (antifouling). | biochempeg.com |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Henicosanenitrile, and what methodological details are critical for reproducibility?
- Answer : this compound (C₂₁H₄₁N) is typically synthesized via nucleophilic substitution or nitrile group introduction (e.g., using KCN or NaCN with alkyl halides). Key methodological considerations include:
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve ≥95% purity .
- Safety protocols : Handling cyanide reagents in fume hoods with proper waste disposal .
- Example data table for synthesis optimization:
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkyl Halide + KCN | TBAB | 80 | 72 | 94 |
| Aldoxime Dehydration | PCl₃ | 110 | 68 | 91 |
- Reproducibility requires explicit documentation of solvent ratios, reaction times, and spectral validation (e.g., IR absorption at ~2240 cm⁻¹ for nitrile groups) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 1.2–1.6 ppm (alkyl chain) and δ 120–130 ppm (nitrile carbon) confirm structure .
- GC-MS : Molecular ion peak at m/z 311.6 (C₂₁H₄₁N⁺) with fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 210 nm) to assess purity .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 81.3%, H: 13.3%, N: 4.5%) .
- Methodological rigor requires triplicate measurements and comparison with reference standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?
- Answer : Contradictions often arise from force field parameterization in simulations. Strategies include:
- Validation : Cross-checking density functional theory (DFT) results with experimental melting points (lit. 45–47°C) or logP values (predicted vs. HPLC-measured) .
- Error Analysis : Quantify uncertainties in computational models (e.g., solvation effects, basis set limitations) .
- Example reconciliation workflow:
Perform MD simulations with multiple force fields (e.g., OPLS, CHARMM).
Compare simulated dipole moments with experimental dielectric constants.
Adjust parameters iteratively using sensitivity analysis .
Q. What interdisciplinary approaches can enhance the application of this compound in material science or pharmacology?
- Answer :
- Material Science : Use as a precursor for lipid-based nanoparticles. Methodological steps:
- Self-assembly studies : Vary alkyl chain packing via SAXS/WAXS to optimize micelle stability .
- Thermal analysis : DSC to monitor phase transitions (Tₘ ≈ 50°C) .
- Pharmacology : Investigate cytotoxicity via in vitro assays (e.g., MTT on HEK293 cells) with dose-response curves .
- Collaborative frameworks : Partner with biophysicists for membrane permeability studies or computational chemists for QSAR modeling .
Q. How should researchers design experiments to investigate the environmental impact of this compound degradation byproducts?
- Answer :
- Experimental Design :
- Sample preparation : Hydrolyze this compound under acidic/alkaline conditions to simulate environmental degradation .
- Analytical tracking : Use LC-MS/MS to identify carboxylic acid byproducts (e.g., henicosanoic acid) .
- Ecotoxicity assays : Daphnia magna acute toxicity tests (EC₅₀ calculations) .
- Data integration : Combine kinetic degradation rates with QSAR predictions to model ecosystem risks .
Methodological Best Practices
- Data Contradictions : Apply Bland-Altman analysis or Grubbs’ test to identify outliers in replicate experiments .
- Ethical Compliance : Ensure disposal protocols align with EPA guidelines for cyanide-containing waste .
- Reproducibility : Archive raw spectral data and computational input files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
